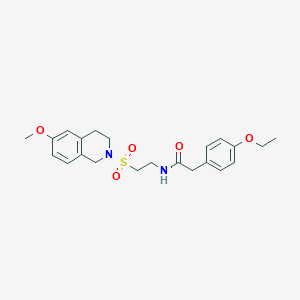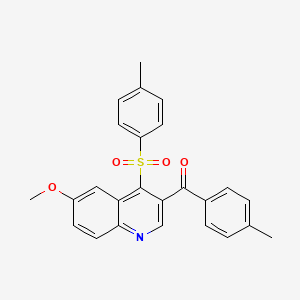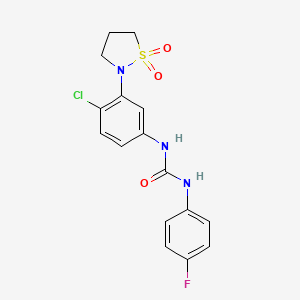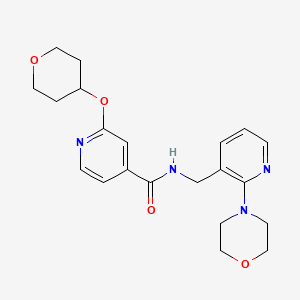![molecular formula C13H19Cl2F3N2 B2758295 4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride CAS No. 1707580-71-9](/img/structure/B2758295.png)
4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a chemical compound with the formula C13H17F3N2・2HCl . It is produced by KISHIDA CHEMICAL CO., LTD .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring bound to a benzyl group with a trifluoromethyl group attached . The molecular weight of the compound is 331.2 .Aplicaciones Científicas De Investigación
Role in Drug Development
The compound is a part of a group of drugs that contain the trifluoromethyl (TFM, -CF3) group . These drugs have been approved by the FDA over the last 20 years and have been used for various diseases and disorders .
Synthesis of Pexidartinib
The compound has been used in the synthesis of pexidartinib , a drug used for the treatment of tenosynovial giant cell tumor (TGCT), a rare disease affecting the joints.
Inhibition of Protein Kinase B (Akt)
The compound has been used in the development of inhibitors of Protein Kinase B (Akt) . Akt is an important component of intracellular signaling pathways regulating growth and survival, and its deregulation is frequently observed in cancer .
Synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide Derivatives
The compound has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . These derivatives could potentially have various applications in medicinal chemistry.
Development of Orally Bioavailable Inhibitors
The compound has been used in the development of orally bioavailable inhibitors of PKB . These inhibitors have shown to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Potential Applications in Cancer Therapy
Given its role in the development of inhibitors of Protein Kinase B (Akt), the compound has potential applications in cancer therapy . Unregulated signaling in the PI3K-PKB pathway is a common molecular pathology in many human cancers .
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . The compound should be kept away from heat, sparks, open flames, and hot surfaces .
Direcciones Futuras
The future directions of research on 4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential therapeutic applications. Piperidine derivatives are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents , suggesting a wide range of possible future research directions.
Propiedades
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)11-4-2-1-3-10(11)9-12(17)5-7-18-8-6-12;;/h1-4,18H,5-9,17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYAPCBFQIRAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2C(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(4-acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2758213.png)
![5-(Methoxymethyl)-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;dihydrochloride](/img/structure/B2758214.png)
![2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]-N,N-diethylacetamide](/img/structure/B2758215.png)



![N-(1-benzylpiperidin-4-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2758221.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2758227.png)
![Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2758230.png)


![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2758233.png)
